1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)17-11-15(19)12-5-3-2-4-6-12/h7-10,12,15,19H,2-6,11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCSIXDUQYEOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
-
Anticancer Properties :
- Research indicates that compounds similar to 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea exhibit potent anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism is analogous to that of combretastatin A-4, a well-known tubulin inhibitor .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea involves several chemical reactions, often starting from simpler urea derivatives. The ability to modify the phenyl and cyclohexyl groups allows for the exploration of various biological activities and increases the compound's versatility.
- Study on Tubulin Inhibition :
- Neuroprotective Mechanism Investigation :
Wirkmechanismus
The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Lipophilicity : The target compound’s cyclohexyl group likely increases membrane permeability compared to aromatic analogs (e.g., pyrrole-carbonyl derivative ).
- Solubility : The hydroxyethyl group may improve aqueous solubility relative to purely lipomatic derivatives (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea ).
- Synthesis : Urea formation methods (e.g., triphosgene-mediated carbonylation ) are applicable but require tailored starting materials for the target’s substituents.
Physicochemical Properties
- Melting Points : Heterocyclic ureas (e.g., furopyrimidinyl-thiadiazole derivatives ) show high melting points (250–290°C) due to rigid structures. The target’s flexible hydroxyethyl group may lower its melting point, enhancing processability.
- Spectroscopic Data : FTIR and NMR (e.g., 1H/13C in ) confirm urea NH and carbonyl signals. The target’s cyclohexyl protons would appear as complex multiplets in 1H NMR.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Optimization : Yields for urea derivatives vary (e.g., 72% in ), emphasizing the need for optimized conditions for the target’s bulky substituents.
Biologische Aktivität
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea, a compound with the molecular formula and a molecular weight of approximately 320.433 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure
The compound features a urea moiety linked to a cyclohexyl group and a methoxyphenyl group, which are critical for its biological activity. The structural formula is represented as follows:
Biological Activity Overview
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea exhibits various biological activities that can be summarized in the following categories:
1. Anticancer Activity
Recent studies have indicated that this compound possesses significant anticancer properties. For instance, it has shown cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro assays demonstrated that the compound can inhibit cell proliferation effectively, with IC50 values ranging from low micromolar to sub-micromolar concentrations.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.3 | Induction of apoptosis |
| MCF-7 | 3.8 | Cell cycle arrest at G2/M phase |
| HCT-116 | 4.5 | Inhibition of tubulin polymerization |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.
The mechanisms underlying the biological activities of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea are multifaceted:
- Tubulin Inhibition: The compound binds to tubulin, disrupting microtubule formation, which is crucial for mitosis.
- Apoptotic Pathways: It promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies: A study published in MDPI reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with specific attention to their binding interactions with tubulin .
- Inflammation Models: In animal models of inflammation, compounds with similar structures demonstrated reduced edema and inflammatory markers, supporting the potential use of this compound in treating inflammatory diseases .
- Structure-Activity Relationship (SAR): A comprehensive SAR study indicated that modifications to the methoxy and cyclohexyl groups could enhance biological activity while maintaining favorable pharmacokinetic properties .
Q & A
What are the recommended synthetic routes and optimization strategies for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea?
Basic Research Question
Methodological Answer:
The synthesis of this urea derivative typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the cyclohexyl-hydroxyethyl intermediate via nucleophilic substitution or Grignard reactions, using cyclohexylmagnesium bromide and ethylene oxide derivatives .
- Step 2: Coupling the intermediate with 4-methoxyphenyl isocyanate under anhydrous conditions (e.g., dry THF, 0–5°C) to form the urea moiety .
- Optimization: Yield and purity can be improved by controlling reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and catalysts like DMAP. Monitoring via TLC or HPLC is critical .
How should researchers characterize the structural and purity profile of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the cyclohexyl group (δ 1.0–2.5 ppm for protons), methoxyphenyl (δ 3.8 ppm for -OCH), and urea NH signals (δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~346.4 g/mol) and fragments indicative of cleavage at the urea bond .
- Purity Analysis: Employ HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity. Detect impurities using UV at 254 nm .
What experimental designs are suitable for evaluating its biological activity in vitro?
Advanced Research Question
Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or kinases, guided by structural analogs .
- In Vitro Assays:
- Enzyme Inhibition: Conduct kinetic assays (IC determination) with fluorogenic substrates. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
- Cell-Based Studies: Screen for cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) using dose ranges of 1–100 µM. Normalize results to vehicle-treated controls .
- Data Validation: Cross-validate findings with orthogonal methods (e.g., Western blot for protein targets) .
How can researchers resolve contradictions in biological activity data across different assay systems?
Advanced Research Question
Methodological Answer:
- Source Identification: Compare assay conditions (e.g., buffer pH, co-factors) that may alter compound stability or target binding. For example, urea derivatives are prone to hydrolysis in acidic media, affecting activity .
- Experimental Replication: Repeat assays in independent labs with standardized protocols. Use blinded data analysis to minimize bias .
- Mechanistic Follow-Up: Employ isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies or probe metabolite formation via LC-MS .
What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?
Advanced Research Question
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace methoxy with ethoxy or halogens) and assess changes in activity .
- Computational Modeling: Use QSAR tools (e.g., Schrödinger’s QikProp) to correlate electronic (HOMO/LUMO) or steric parameters (logP) with biological endpoints .
- Crystallography: If feasible, solve the X-ray structure of the compound bound to its target to identify critical hydrogen bonds or hydrophobic interactions .
How should researchers design in vivo studies to address discrepancies between in vitro and preclinical data?
Advanced Research Question
Methodological Answer:
- Pharmacokinetics (PK): First, conduct ADME studies in rodents to assess oral bioavailability and half-life. Use LC-MS/MS to quantify plasma concentrations and identify metabolites .
- Dose Escalation: Apply the NOAEL (No Observed Adverse Effect Level) from acute toxicity studies (OECD 423) to determine safe dosing ranges .
- Endpoint Selection: Include biomarkers (e.g., cytokine levels for anti-inflammatory targets) and histopathology to correlate efficacy with mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
